Halogenation Pattern Differentiation
The substitution pattern and identity of halogen atoms on the 3-nitropyridin-2-amine scaffold directly control the electron‑withdrawing character and lipophilicity of the building block. 4,6-Difluoro-3-nitropyridin-2-amine (CAS 60186-22-3) presents two electronegative fluorine atoms in positions para and ortho to the ring nitrogen, creating a distinctive electronic environment that cannot be replicated by the mono‑fluorinated analog 5-fluoro-3-nitropyridin-2-amine (CAS 212268-12-7, MW 157.10) or the bulkier 6-chloro-4-(difluoromethyl)-3-nitropyridin-2-amine (CAS not specified, MW >207) . The exact 4,6‑F₂ pattern is required when a synthetic sequence relies on sequential or selective SNAr displacement at the 4‑ vs. 6‑position, as the mono‑fluoro analog lacks the second reactive center .
| Evidence Dimension | Halogen pattern and molecular weight of 3-nitropyridin-2-amine scaffold |
|---|---|
| Target Compound Data | 4,6‑F₂; MW = 175.09 g/mol |
| Comparator Or Baseline | 5‑F; MW = 157.10 g/mol (CAS 212268-12-7); 6‑Cl‑4‑CHF₂; MW >207 g/mol |
| Quantified Difference | Two reactive C–F bonds vs. one reactive C–F bond; MW difference of 18.0 g/mol vs. mono‑F analog |
| Conditions | Structural and physicochemical comparison based on vendor specifications and chemical databases |
Why This Matters
Procurement of the correct difluorinated regioisomer ensures the designed synthetic sequence (e.g., sequential SNAr at C‑4 then C‑6) proceeds with the intended regiochemistry, avoiding costly re‑optimization.
